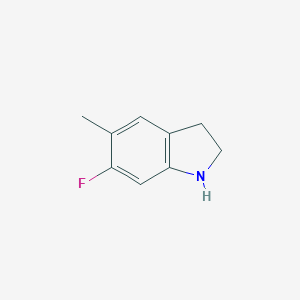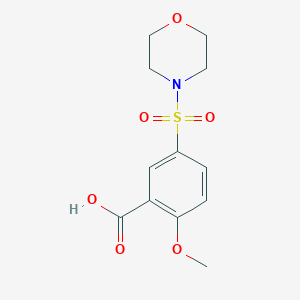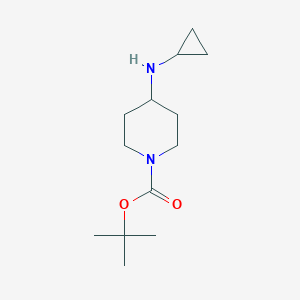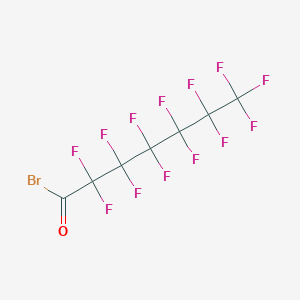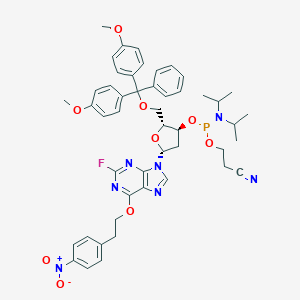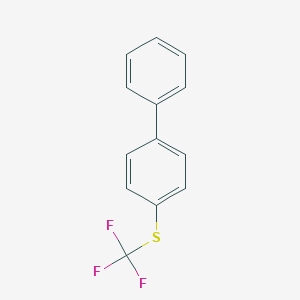![molecular formula C14H28Cl2N3O2P B061130 N-[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]cyclohexanamine CAS No. 169811-10-3](/img/structure/B61130.png)
N-[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide is a complex chemical compound known for its unique structure and diverse applications. This compound is characterized by the presence of multiple functional groups, including chloroethyl, cyclohexyl, morpholinyl, and phosphonic diamide groups. These functional groups contribute to its reactivity and versatility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N,N-bis(2-chloroethyl)methylamine with cyclohexylamine and morpholine in the presence of a phosphonic diamide reagent. The reaction is carried out under controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards. Advanced analytical techniques, such as gas chromatography and mass spectrometry, are used to monitor the quality and purity of the compound throughout the production process .
化学反応の分析
Types of Reactions
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used .
科学的研究の応用
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in changes in cellular function and signaling pathways, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other bis(2-chloroethyl) derivatives, such as N,N-bis(2-chloroethyl)amine and N,N-bis(2-chloroethyl)nitrous amide. These compounds share structural similarities but differ in their specific functional groups and reactivity .
Uniqueness
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl and morpholinyl groups, along with the phosphonic diamide moiety, distinguishes it from other bis(2-chloroethyl) derivatives and contributes to its versatility in various applications .
特性
CAS番号 |
169811-10-3 |
|---|---|
分子式 |
C14H28Cl2N3O2P |
分子量 |
372.3 g/mol |
IUPAC名 |
N-[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]cyclohexanamine |
InChI |
InChI=1S/C14H28Cl2N3O2P/c15-6-8-18(9-7-16)22(20,19-10-12-21-13-11-19)17-14-4-2-1-3-5-14/h14H,1-13H2,(H,17,20) |
InChIキー |
QGLZNJWMXJRYCA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NP(=O)(N2CCOCC2)N(CCCl)CCCl |
正規SMILES |
C1CCC(CC1)NP(=O)(N2CCOCC2)N(CCCl)CCCl |
同義語 |
N-[bis(2-chloroethyl)amino-morpholin-4-yl-phosphoryl]cyclohexanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


